Ammodendrine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammodendrine can be synthesized through the hydrogenation of l-anabasine, which forms four stereoisomers . The reaction conditions for this process typically involve the use of a hydrogenation catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of isothis compound involves the extraction of the compound from the herbs of Ammodendron conollyi . The extraction process uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Analyse Des Réactions Chimiques

Types of Reactions: Ammodendrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: The reduction of isothis compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving isothis compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various stereoisomers and bipiperidyl derivatives .

Applications De Recherche Scientifique

Biological Activities

Research has identified several significant biological activities associated with ammodendrine:

- Neuroprotective Effects : this compound may have potential neuroprotective properties, influencing neurotransmitter systems that affect mood and cognitive functions .

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against specific cancer cell lines, making it a compound of interest in cancer research .

- Teratogenic Effects : this compound is known to cause developmental defects in embryos and fetuses when exposure occurs during critical periods of development. This has implications for veterinary medicine, particularly in livestock exposed to lupine plants .

Pharmacological Studies

This compound's interactions with biological targets such as neurotransmitter receptors and metabolic enzymes have been extensively studied. These interactions elucidate its mechanism of action and potential therapeutic applications .

Toxicological Research

This compound is involved in studies examining its teratogenic effects, particularly in livestock. Research has shown that it can contribute to "crooked calf disease" when ingested by pregnant cattle . The study conducted by Lee et al. (2008) highlighted the relationship between body condition and serum concentrations of this compound, providing insights into its toxicological profile .

Ecological Studies

This compound plays a role in plant defense mechanisms against herbivores and pathogens. Its presence in certain plants suggests an ecological function that warrants further investigation.

Table 1: Biological Activities of this compound

Table 2: Toxicological Profile of this compound

| Study Reference | LD50 (mg/kg) for Mice | Notes |

|---|---|---|

| This compound | 94.1 (D-enantiomer) | Established through mouse bioassay |

| 115.0 (L-enantiomer) | Indicates differences in toxicity between enantiomers | |

| N-methylthis compound | 56.3 (D-enantiomer) | Shows lower toxicity compared to this compound |

| 63.4 (L-enantiomer) |

Case Studies

Case Study 1: Crooked Calf Disease

In a comprehensive study published by Lee et al., the effects of this compound on cattle were examined, revealing significant correlations between serum concentrations of the alkaloid and the incidence of crooked calf disease. The study underscored the importance of monitoring livestock exposure to lupine plants containing this compound during gestation .

Case Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological effects of this compound demonstrated its potential to modulate neurotransmitter systems, suggesting applications in treating mood disorders. Further studies are necessary to explore its efficacy and safety profiles in clinical settings .

Mécanisme D'action

Ammodendrine is similar to other piperidine alkaloids such as this compound and anabasine . it is unique due to its specific stereochemistry and the presence of a ketone group in its structure . This uniqueness gives isothis compound distinct chemical and biological properties compared to its analogs.

Comparaison Avec Des Composés Similaires

Activité Biologique

Ammodendrine is a piperidine alkaloid primarily derived from certain plant species, notably those in the Lupinus genus. This compound has garnered attention due to its biological activities, particularly its teratogenic effects and interactions with nicotinic acetylcholine receptors (nAChRs). This article delves into the biosynthesis, biological effects, and relevant case studies associated with this compound.

Biosynthesis of this compound

This compound is synthesized through complex biochemical pathways in plants. Research indicates that cadaverine serves as a precursor in the biosynthesis of this compound. Studies utilizing cell-free extracts from Lupinus species have demonstrated that specific enzymatic processes lead to the formation of this alkaloid. For instance, a study highlighted that during the oxidation of cadaverine, it is the pro-S hydrogen that is lost, while the pro-R hydrogen is retained, which is crucial for the stereochemistry of this compound .

Teratogenic Effects

This compound exhibits significant teratogenic properties, particularly impacting fetal development in livestock. Research has shown that exposure to this compound can lead to skeletal malformations in calves when pregnant cows consume lupine plants containing this alkaloid. A notable study implemented an intermittent dosing regimen of lupine to pregnant cattle, which significantly reduced the severity of skeletal defects in calves born to treated cows . The study concluded that managing exposure through controlled grazing could mitigate risks associated with lupine ingestion.

Interaction with Nicotinic Receptors

This compound's interaction with nAChRs is another critical aspect of its biological activity. Studies have demonstrated that enantiomers of this compound exhibit varying degrees of activity at these receptors. Specifically, differences in optical rotation at the chiral center can influence its biological effects, including potential neurotoxic outcomes . The underlying mechanism involves desensitization of nAChRs, which may lead to developmental defects such as cleft palate and skeletal deformities in animal models .

Case Studies

-

Lupine-Induced Crooked Calf Syndrome :

- Study Overview : Investigated the effects of intermittent lupine dosing on pregnant heifers.

- Findings : Intermittent dosing significantly reduced the occurrence and severity of skeletal malformations in calves compared to continuous exposure .

- Methodology : Pregnant heifers were dosed with lupine for 10 days followed by 5 days off, demonstrating a clear correlation between dosing schedule and fetal health.

-

Cell Culture Studies :

- Study Overview : Explored the biological activity of this compound enantiomers using cell cultures.

- Findings : Variability in biological activity was noted among different enantiomers, highlighting the importance of stereochemistry in pharmacological effects .

- Implications : This variability suggests potential for targeted therapeutic applications or risk assessments based on specific enantiomer profiles.

Comparative Analysis of Biological Activities

| Activity Type | This compound | Anabasine | Coniine |

|---|---|---|---|

| Teratogenic Effects | High | Moderate | Low |

| Interaction with nAChRs | Strong | Moderate | Strong |

| Stereochemical Variability | Significant | Moderate | Low |

Propriétés

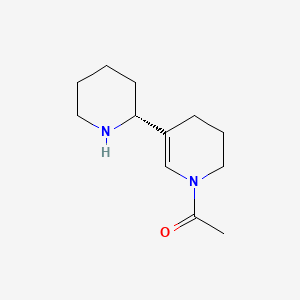

IUPAC Name |

1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9,12-13H,2-8H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKLQIQRPUDADG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCCC(=C1)[C@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964226 | |

| Record name | 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-15-5 | |

| Record name | 1-[3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMODENDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0X8I482C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of isoammodendrine based on available research?

A1: One study elucidates the crystal and molecular structure of isothis compound hydriodide using X-ray diffraction. [] This research provides valuable insights into the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and spatial orientation. This information is crucial for understanding the compound's interactions with other molecules and predicting its potential biological activity.

Q2: How has thin-layer chromatography been employed in isothis compound research?

A2: Thin-layer chromatography played a key role in analyzing the products resulting from the hydrogenation of isothis compound, alongside other related alkaloids like anabasine and this compound. [] This technique allows researchers to separate and identify different compounds within a mixture based on their differential affinities for a stationary phase and a mobile phase. By comparing the chromatographic behavior of isothis compound and its hydrogenation products, researchers can gain insights into the compound's reactivity and potential transformation pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.